2-(1-Benzylpiperidin-4-yl)acetamide
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Overview
Description
2-(1-Benzylpiperidin-4-yl)acetamide is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C14H20N2O and a molecular weight of 232.33 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpiperidin-4-yl)acetamide typically involves the reaction of 1-benzylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
2-(4-Benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide: Known for its role as an adiponectin receptor agonist.
2-(Piperidin-4-yl)acetamides: These compounds are potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity.
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: Used as a reference standard in pharmaceutical research.
Uniqueness: Its unique combination of a benzyl group and an acetamide moiety provides distinct chemical properties and biological activities .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C14H20N2O/c15-14(17)10-12-6-8-16(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,15,17) |
InChI Key |
RTJSTOYFDXUSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC(=O)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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